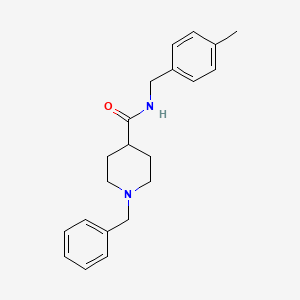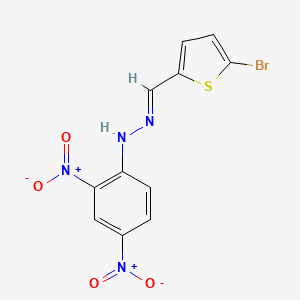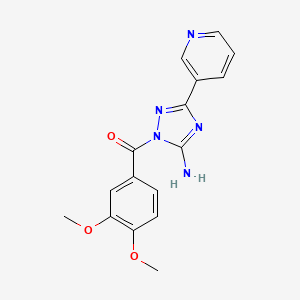![molecular formula C19H22N2O3 B5693883 4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5693883.png)
4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as DMAPB and has been shown to have potential as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of DMAPB involves the activation of the Nrf2 pathway. This pathway is involved in the regulation of oxidative stress and inflammation. DMAPB activates the Nrf2 pathway by inhibiting the activity of Keap1, a protein that normally inhibits the activation of Nrf2. Activation of the Nrf2 pathway leads to the upregulation of antioxidant and anti-inflammatory genes, which contributes to the anti-inflammatory and anti-cancer effects of DMAPB.
Biochemical and Physiological Effects:
DMAPB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which contributes to its anti-inflammatory effects. Additionally, DMAPB has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It has also been shown to have antioxidant effects by upregulating the expression of antioxidant genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMAPB in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. Additionally, DMAPB has been shown to have anti-inflammatory and anti-cancer effects, which makes it a promising compound for further research. One limitation of using DMAPB in lab experiments is that it is relatively new and there is still much to be learned about its mechanism of action and potential applications.
Direcciones Futuras
There are a number of future directions for research on DMAPB. One area of research could focus on the development of more efficient synthesis methods for DMAPB. Additionally, further research could be done to explore the potential applications of DMAPB in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, research could be done to explore the potential use of DMAPB in combination with other compounds for enhanced therapeutic effects.
Métodos De Síntesis
The synthesis of DMAPB involves a multi-step process that starts with the reaction of 4-aminobenzamide with 4-methoxybenzoyl chloride. This reaction results in the formation of N-(4-methoxyphenyl)-4-aminobenzamide. The next step involves the reaction of this intermediate compound with 2,2-dimethylpropanoic anhydride in the presence of a base. This reaction leads to the formation of 4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide (DMAPB).
Aplicaciones Científicas De Investigación
DMAPB has been studied for its potential applications in scientific research, particularly in the fields of inflammation and cancer. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, DMAPB has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propiedades
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)18(23)21-15-7-5-13(6-8-15)17(22)20-14-9-11-16(24-4)12-10-14/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXUXWFJQOORAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5693810.png)
![N-isopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5693821.png)

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5693835.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)

![1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B5693867.png)

![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693890.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5693895.png)

![2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5693915.png)